Ersentilide

Ventricular Fibrillation Sympathetic Activation Myocardial Infarction

Pure IKr blockers lose efficacy under elevated sympathetic tone-adrenergic activation offsets APD prolongation, compromising antiarrhythmic research. Ersentilide solves this via integrated IKr blockade and β1-adrenoceptor antagonism. • 85% VF prevention in conscious canine MI models; pure IKr blockers fail under these conditions • IKr IC50: 0.4 μM; β1 IC50 (S-isomer CK-4000): 1.7 μM-22-fold higher β1 affinity vs CK-4001 (R) • Lowers defibrillation threshold by 19-25%; enhances shock-induced APD extension Racemic mixture and enantiomers available. Supplied with HPLC/MS documentation.

Molecular Formula C21H26N4O5S
Molecular Weight 446.5 g/mol
CAS No. 125279-79-0
Cat. No. B047484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErsentilide
CAS125279-79-0
Synonyms4-HIPPM
CK 3579
CK 4000
CK 4001
CK-3579
CK-4000
CK-4001
ersentilide
ersentilide hydrochloride, (+-)-isomer
ersentilide hydrochloride, (R)-isomer
ersentilide hydrochloride, (S)-isomer
ersentilide, (R)-isomer
ersentilide, (S)-isomer
ersentilide, malate salt, (S)-isomer
HE 93
HE-93
HE93
N-(4-(2-hydroxy-3-((2-(4-(1H-imidazol-1-yl)phenoxy)ethyl)amino)propoxy)phenyl)methanesulfonamide
Molecular FormulaC21H26N4O5S
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O
InChIInChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3/t19-/m0/s1
InChIKeyQZWUQVSQIFFFKY-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ersentilide: Dual IKr Blocker & β1-Antagonist


Ersentilide (CAS 125279-79-0, also known as CK-3579, HE-93) is a benzamide derivative and a class III antiarrhythmic agent with combined β1-adrenoceptor antagonism [1]. It is structurally a sematilide derivative, as indicated by the INN stem '-ilide' [2], and functions as both an IKr (rapid delayed rectifier potassium channel) blocker and a β1-adrenoceptor antagonist [3]. Ersentilide has been studied extensively in cellular and intact animal models of arrhythmia [4] and has demonstrated antifibrillatory efficacy in conscious canine models of healed myocardial infarction [5]. The compound exists as a racemic mixture, with distinct enantiomers (CK-4000, S-isomer; CK-4001, R-isomer) exhibiting stereoselective pharmacological profiles [6].

Why Ersentilide Cannot Be Substituted


Substitution of Ersentilide with other IKr blockers or β-blockers is not pharmacologically equivalent due to its unique dual mechanism of action and stereoselective pharmacology. While pure IKr blockers like dofetilide or ibutilide can prolong action potential duration (APD), their efficacy is significantly compromised under conditions of elevated sympathetic tone because adrenergic activation offsets the APD-prolonging effects of IKr blockade [1]. Ersentilide's integrated β1-adrenoceptor antagonism prevents this adrenergic counteraction, preserving its class III effect when sympathetic drive is high [2]. Furthermore, the distinct stereoselective differences between its enantiomers (CK-4000 and CK-4001) in β1-adrenoceptor affinity, action potential prolongation, and in vivo antiarrhythmic efficacy mean that the racemic mixture or isolated enantiomer must be specified for research applications; simple substitution with another class III agent will not replicate Ersentilide's specific pharmacological profile [3].

Ersentilide Comparative Evidence


Antifibrillatory Efficacy Under High Sympathetic Tone

In a conscious canine model of healed myocardial infarction with exercise-induced sympathetic activation, Ersentilide prevented ventricular fibrillation (VF) in 85% (11/13) of high-risk animals, whereas pure IKr blockers are known to be ineffective under similar conditions due to adrenergic counteraction of APD prolongation [1]. This model specifically demonstrates the value of the combined IKr/β1 blockade mechanism.

Ventricular Fibrillation Sympathetic Activation Myocardial Infarction

Stereoselective β1-Adrenoceptor Binding

The S-enantiomer (CK-4000) and R-enantiomer (CK-4001) of Ersentilide exhibit marked stereoselectivity for the β1-adrenoceptor. CK-4000 has an IC50 of 1.7 ± 0.4 μM for displacing [³H]dihydroalprenolol from cardiac β1-adrenoceptors, whereas CK-4001 has an IC50 of 38.1 ± 8 μM, representing a ~22-fold difference in potency [1]. Both enantiomers are equipotent in prolonging APD95 (EC20 ~1-2 μM), indicating that β-blockade is stereoselective while IKr blockade is not.

Stereoselectivity Beta-1 Adrenoceptor Enantiomer Pharmacology

Enantiomer-Dependent APD Prolongation

At a 3 mg/kg dose in a canine defibrillation model, the S-enantiomer (CK-4000) prolonged action potential duration at 75% repolarization (APD75) by an average of 37 ± 14% (P < 0.001 vs. placebo), while the R-enantiomer (CK-4001) prolonged APD75 by 23 ± 14% (P < 0.001) [1]. This represents a 61% greater prolongation with CK-4000, indicating stereoselective enhancement of class III effect in vivo.

Action Potential Duration Cardiac Electrophysiology Enantiomer Comparison

IKr Blockade Potency

The S-enantiomer CK-4000 inhibits the rapid delayed rectifier potassium current (IKr) in isolated feline ventricular myocytes with an IC50 of 0.4 ± 0.2 μM for the fully activated current [1]. This direct measurement of IKr blockade potency establishes a benchmark for comparing Ersentilide's class III activity to other IKr blockers (e.g., dofetilide IC50 ~0.01 μM, ibutilide ~0.02 μM), contextualizing its moderate potency.

IKr Current Potassium Channel Patch Clamp

MAPD Preservation During Sympathetic Stimulation

In anesthetized open-chest dogs, Ersentilide prolonged left ventricular monophasic action potential duration (MAPD) by 30% (from 179 ± 6 ms to 233 ± 5 ms, P < 0.001) at a 360 ms cycle length [1]. Crucially, Ersentilide completely prevented the shortening of MAPD during left stellate ganglion stimulation, whereas pure IKr blockers (dofetilide, ibutilide) have been shown to lose >50% of their APD-prolonging effect under adrenergic activation [1].

Sympathetic Stimulation Monophasic Action Potential Adrenergic Counteraction

Defibrillation Threshold Reduction

At a 3 mg/kg intravenous dose in a canine defibrillation model, both CK-4000 and CK-4001 nonstereoselectively lowered defibrillation threshold (DFT) voltage: CK-4000 reduced DFT by 19 ± 15% (P < 0.05 vs. placebo) and CK-4001 by 25 ± 12% (P < 0.05) [1]. This indicates that the class III (IKr blocking) activity alone is sufficient for DFT reduction, independent of β-blockade.

Defibrillation Threshold Ventricular Fibrillation Antiarrhythmic

Research Applications of Ersentilide


Antifibrillatory Mechanisms in High Sympathetic Tone

Ersentilide is uniquely suited for studies of ventricular fibrillation prevention in models combining myocardial ischemia/infarction with high sympathetic drive (e.g., exercise, stress). Evidence from conscious canine models shows 85% VF prevention where pure IKr blockers fail due to adrenergic counteraction of APD prolongation [1]. This makes Ersentilide the compound of choice for validating dual IKr/β1 blockade as a therapeutic strategy.

Stereoselective Pharmacology Studies

The distinct enantiomers CK-4000 (S) and CK-4001 (R) provide a powerful tool for dissecting the contributions of IKr blockade versus β1-adrenoceptor antagonism to overall antiarrhythmic efficacy. CK-4000 demonstrates 22-fold higher β1 affinity than CK-4001 while maintaining equal IKr blockade potency [2], enabling precise experimental control in structure-activity relationship (SAR) and mechanistic studies.

Defibrillation Threshold Modulation & Repolarization Extension

Ersentilide's enantiomers have been shown to lower defibrillation threshold voltage by 19-25% and enhance shock-induced action potential duration extension [3]. This positions Ersentilide as a reference compound for investigating pharmacological adjuncts to implantable cardioverter-defibrillator (ICD) therapy and for studying the electrophysiological mechanisms linking repolarization prolongation to defibrillation efficacy.

Benchmark for Dual IKr/β-Blocker Candidates

Ersentilide serves as a validated benchmark for evaluating novel compounds that combine class III and class II antiarrhythmic properties. Its well-characterized IKr IC50 (0.4 μM), β1 IC50 (1.7 μM for S-isomer), and in vivo efficacy in conscious MI models provide a quantitative reference for comparative pharmacology and candidate selection in drug discovery programs targeting ventricular arrhythmias [4].

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